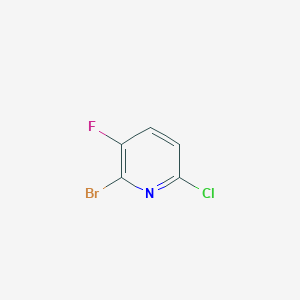

2-Bromo-6-chloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

CAS No. |

1211515-03-5 |

|---|---|

Molecular Formula |

C5H2BrClFN |

Molecular Weight |

210.43 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-fluoropyridine |

InChI |

InChI=1S/C5H2BrClFN/c6-5-3(8)1-2-4(7)9-5/h1-2H |

InChI Key |

LLEQHWZUPGLVKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of 2-Bromo-6-chloro-3-fluoropyridine

An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine: Synthesis, Reactivity, and Applications for Advanced Research

Abstract

2-Bromo-6-chloro-3-fluoropyridine is a strategically important heterocyclic building block in modern medicinal and agrochemical research. Its polysubstituted and electronically distinct halogen atoms provide a versatile platform for selective, high-yield chemical modifications. This guide offers a comprehensive technical overview of its chemical structure, predicted spectroscopic profile, plausible synthetic strategies, and its profound utility in regioselective cross-coupling reactions. We present detailed, field-proven protocols for key transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, underscoring the compound's value for drug development professionals and synthetic chemists in constructing complex molecular architectures.

Core Compound Profile and Physicochemical Properties

Halogenated pyridines are privileged scaffolds in drug discovery, with the strategic introduction of halogens serving to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Bromo-6-chloro-3-fluoropyridine (CAS No. 1211515-03-5) is a prime example of a highly functionalized intermediate designed for synthetic diversification.[3][4] The pyridine ring is adorned with three different halogens, each offering a distinct reactivity profile. The bromine at the C2 position serves as the primary reactive handle for transition-metal-catalyzed cross-coupling, the chlorine at C6 provides a secondary, less reactive site, and the fluorine at C3 is typically inert to these conditions while profoundly influencing the electronic nature of the ring. This hierarchy of reactivity is the cornerstone of its synthetic utility.

Chemical Structure:

Structure of 2-Bromo-6-chloro-3-fluoropyridine

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1211515-03-5 | [3][4] |

| Molecular Formula | C₅H₂BrClFN | [3] |

| Molecular Weight | 210.43 g/mol | [3][4] |

| IUPAC Name | 2-bromo-6-chloro-3-fluoropyridine | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| SMILES | FC1=CC=C(Cl)N=C1Br | [4] |

| InChI Key | LLEQHWZUPGLVKY-UHFFFAOYSA-N |[6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The structure contains two aromatic protons. The proton at C5 is expected to appear further downfield due to the influence of the adjacent electron-withdrawing chlorine and nitrogen atoms. It will likely present as a doublet of doublets, coupled to the C4 proton and the C3 fluorine. The C4 proton will also be a complex multiplet, coupled to the C5 proton and the C3 fluorine.

-

¹³C NMR Spectroscopy: The five carbon atoms of the pyridine ring will exhibit distinct chemical shifts. The carbons directly attached to the halogens (C2, C3, C6) will be the most significantly affected. The C-F bond will show a large one-bond coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) will be observable on adjacent carbons.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺. Predicted m/z values for adducts include [M+H]⁺ at 209.91161 and [M+Na]⁺ at 231.89355.[6]

Synthesis Strategies for Polysubstituted Pyridines

The selective synthesis of fluoropyridines presents a significant challenge in organic chemistry due to the unique reactivity imparted by the fluorine atom.[7] A plausible synthetic approach for 2-Bromo-6-chloro-3-fluoropyridine would likely involve a multi-step sequence starting from a more readily available pyridine precursor, leveraging regioselective halogenation and diazotization-halogenation reactions.

Proposed Synthetic Workflow

Caption: Plausible multi-step synthesis of 2-Bromo-6-chloro-3-fluoropyridine.

Rationale for Experimental Choices: This proposed pathway leverages established, high-yielding transformations. Nitration occurs selectively at the 3-position of 2,6-dichloropyridine due to the directing effects of the chloro groups and the pyridine nitrogen. Subsequent reduction of the nitro group to an amine provides a handle for the introduction of fluorine via a Sandmeyer-type reaction (Balz-Schiemann or variations), a robust method for aryl fluoride synthesis. The final, critical step involves regioselective bromination. The C2 position is the most acidic proton on the 2,6-dichloro-3-fluoropyridine ring, allowing for selective deprotonation with a strong base like n-butyllithium at low temperature, followed by quenching with an electrophilic bromine source to install the final halogen.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-6-chloro-3-fluoropyridine lies in the differential reactivity of its carbon-halogen bonds, enabling selective functionalization. In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond, while the C(sp²)-F bond is essentially inert.[8] This allows for precise, stepwise elaboration of the pyridine core.

Regioselective Functionalization Workflow

Caption: Selective functionalization at the C2-Bromo position.

A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals.[9][10] 2-Bromo-6-chloro-3-fluoropyridine is an excellent substrate for this transformation, reacting selectively at the C2-Br position.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-fluoropyridine with Phenylboronic Acid

-

System Validation: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the higher Rf, more non-polar product. Complete conversion confirms the efficacy of the catalytic system.

-

Materials:

-

2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk flask)

-

-

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-3-fluoropyridine, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.

-

Causality (Degassing): The removal of oxygen is critical. Oxygen can oxidatively deactivate the Pd(0) active catalyst, halting the catalytic cycle.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-phenyl-6-chloro-3-fluoropyridine.

-

B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is otherwise challenging.[11] This reaction is indispensable for synthesizing the aryl amine moieties found in countless drug candidates.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

System Validation: The protocol's success is validated by the complete consumption of the starting aryl bromide and the formation of a new, more polar product (the aminopyridine), which can be easily visualized by TLC and confirmed by LC-MS. The isolation of the desired product in high yield validates the chosen ligand, base, and reaction conditions.

-

Materials:

-

2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous Toluene, degassed

-

Sealed reaction vessel (e.g., pressure tube)

-

-

Step-by-Step Methodology:

-

Inert Atmosphere (Glovebox): Due to the air-sensitivity of the catalyst components and the strong base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOtBu to a pressure tube.

-

Reagent Addition: Add 2-Bromo-6-chloro-3-fluoropyridine, followed by toluene and finally the liquid morpholine.

-

Causality (Ligand & Base): A bulky, electron-rich phosphine ligand (like XPhos) is essential to facilitate the rate-limiting reductive elimination step. A strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[12]

-

Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring. Monitor for completion (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify by flash column chromatography to yield the desired 4-(6-chloro-3-fluoropyridin-2-yl)morpholine.

-

Catalytic Cycle Overview

Caption: Key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Applications in Research and Development

2-Bromo-6-chloro-3-fluoropyridine is not an end-product but a high-value intermediate for accessing novel chemical matter.

-

Pharmaceutical Synthesis: It serves as a vital building block for creating new drugs.[13] The introduction of the 3-fluoropyridine motif can enhance metabolic stability and cell permeability. The C2 and C6 positions can be functionalized to serve as key pharmacophoric features or as vectors to explore structure-activity relationships (SAR).

-

Agrochemical Development: This intermediate is essential for synthesizing modern pesticides and herbicides.[13] The unique electronic properties conferred by the halogens can lead to compounds with improved efficacy and better environmental profiles.

-

Flavor and Fragrance: The substituted pyridine core can be elaborated into novel compounds with unique sensory profiles, making it a valuable intermediate for the flavor and fragrance industry.[14]

Safety and Handling

As a halogenated, reactive organic compound, 2-Bromo-6-chloro-3-fluoropyridine must be handled with appropriate care. Based on safety data for structurally similar compounds, it should be considered hazardous.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[15][16] Causes skin and serious eye irritation.[15][16][17] May cause respiratory irritation.[16][17]

-

Handling:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[5][15]

Conclusion

2-Bromo-6-chloro-3-fluoropyridine is a sophisticated synthetic intermediate whose value is derived from the precise arrangement and differential reactivity of its three halogen substituents. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions at the C2-bromo position makes it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. Understanding its reactivity profile, as detailed in this guide, allows chemists to strategically and efficiently construct complex molecular targets, accelerating the development of new technologies and therapeutics.

References

-

2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN). PubChemLite. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

The Versatility of 6-Bromo-2-chloro-3-fluoropyridine in Flavor and Fragrance Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3. AOBChem. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 3. halochem.com [halochem.com]

- 4. 2-Bromo-6-chloro-3-fluoropyridine 95% | CAS: 1211515-03-5 | AChemBlock [achemblock.com]

- 5. 6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3 [sigmaaldrich.com]

- 6. PubChemLite - 2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN) [pubchemlite.lcsb.uni.lu]

- 7. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 2-Bromo-6-chloro-3-fluoropyridine, a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will explore its synthesis, chemical properties, and diverse applications, providing actionable insights for laboratory professionals.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its strategic halogenation offers a powerful tool to modulate the physicochemical and biological properties of molecules. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and cell permeability.[1][2] 2-Bromo-6-chloro-3-fluoropyridine is a prime example of a versatile intermediate, where the distinct electronic environments and reactivities of the bromine, chlorine, and fluorine substituents allow for selective and sequential chemical modifications. This trifunctionalized pyridine serves as a key starting material for the synthesis of a wide array of complex organic molecules.[1]

This guide will provide a detailed examination of this compound, from its synthesis and purification to its applications and safe handling, to enable researchers to effectively utilize it in their discovery and development workflows.

Physicochemical Properties and Spectral Data

A solid understanding of a compound's physical and spectral characteristics is essential for its practical application.

| Property | Value |

| Molecular Formula | C₅H₂BrClFN[3][4] |

| Molecular Weight | 210.43 g/mol [3][4] |

| Appearance | White to off-white or slightly yellow crystalline powder or solid.[5] |

| Melting Point | 32 °C[5] |

| Boiling Point | 164 °C[5] |

| CAS Number | 1211591-93-3[3][4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show five distinct resonances for the carbons of the pyridine ring.

-

¹⁹F NMR: A single peak is expected for the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms, which is a key identifier for this molecule.

Synthesis and Purification

The synthesis of 2-Bromo-6-chloro-3-fluoropyridine can be achieved through various synthetic routes, often involving halogenation of a pyridine precursor. A representative synthetic approach is outlined below.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to 2-Bromo-6-chloro-3-fluoropyridine.

General Experimental Protocol

Materials:

-

A suitable pyridine starting material (e.g., a dihalopyridine)

-

Halogenating agents (e.g., N-Bromosuccinimide for bromination)

-

Fluorinating agents (e.g., potassium fluoride)

-

Appropriate solvents (e.g., sulfolane, acetonitrile)

-

Acids or bases as required for catalysis or workup

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Fluorination: A dihalopyridine is subjected to a fluorination reaction to introduce the fluorine atom. This often requires elevated temperatures.

-

Bromination: The resulting fluorinated pyridine is then brominated. The regioselectivity of this step is crucial.

-

Workup and Isolation: The reaction mixture is cooled, quenched, and extracted with a suitable organic solvent.

-

Purification: The crude product is purified, typically by column chromatography, to yield the desired 2-Bromo-6-chloro-3-fluoropyridine.

-

Characterization: The final product is characterized by spectroscopic methods (NMR, MS) to confirm its identity and purity.

Self-Validation of the Protocol: Reaction progress should be monitored by techniques like TLC or GC-MS. The final product's purity and identity must be confirmed by analytical methods, ensuring the protocol's reliability.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-6-chloro-3-fluoropyridine stems from the differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for regioselective functionalization.

Chemoselective Transformations

Caption: Regioselective cross-coupling reactions at the C-Br position.

This chemoselectivity enables the stepwise introduction of different substituents at the 2- and 6-positions, providing access to a diverse range of highly functionalized pyridine derivatives.

Role in Drug Discovery and Agrochemicals

2-Bromo-6-chloro-3-fluoropyridine is a valuable building block for creating novel therapeutic agents and advanced crop protection solutions.[1] The incorporation of the fluoropyridine moiety can lead to compounds with enhanced biological activity.[1] Halogenated pyridines are utilized in the synthesis of pharmaceuticals for treating a variety of conditions, including cancer and bacterial infections.[6] They also play a role in the development of effective pesticides and herbicides.[6]

Commercial Suppliers and Pricing

The availability and cost of this reagent are important considerations for research planning. Below is a summary of representative suppliers and their pricing. Note: Prices are subject to change and may vary by region and purity grade.

| Supplier | Purity | Quantity | Price (USD) |

| ChemUniverse | 95% | 100 mg | $102.00[3] |

| ChemUniverse | 95% | 250 mg | $183.00[3] |

| ChemScene | ≥95% | - | - |

| Advanced ChemBlocks | 95% | - | - |

| Sigma-Aldrich | 98% | - | - |

Safety and Handling

Proper handling of 2-Bromo-6-chloro-3-fluoropyridine is crucial to ensure laboratory safety.

-

Hazard Identification: This compound may cause skin and serious eye irritation.[7][8] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5][7]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are essential when working with this substance. All manipulations should be conducted in a certified chemical fume hood.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7][8] It is recommended to store under an inert atmosphere at 2-8°C.

Always refer to the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.

Conclusion

2-Bromo-6-chloro-3-fluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its unique pattern of halogen substitution allows for controlled, regioselective reactions, making it an indispensable tool for medicinal chemists and researchers in agrochemical development. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is key to leveraging its full potential in the creation of novel and impactful molecules.

References

- 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Google Cloud.

- 6-BROMO-2-CHLORO-3-FLUOROPYRIDINE [Q10245]. ChemUniverse.

- 6-Bromo-2-chloro-3-fluoropyridine. ChemScene.

- 2-Bromo-6-fluoropyridine. Chem-Impex.

- 2-Bromo-6-chloro-3-fluoropyridine. Advanced ChemBlocks.

- 6-Bromo-2-chloro-3-fluoropyridine. Sigma-Aldrich.

- 2-BROMO-6-CHLOROPYRIDINE synthesis. ChemicalBook.

- SAFETY DATA SHEET. (n.d.).

- 2-Bromo-6-fluoropyridine AldrichCPR. Sigma-Aldrich.

- 2-Bromo-3-fluoropyridine. ChemicalBook.

- 2-Bromo-6-fluoropyridine, 97% 1 g. Thermo Fisher Scientific.

- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2009, September 22).

- 2-Chloro-3-fluoropyridine - Safety Data Sheet. ChemicalBook. (2025, September 27).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. FUJIFILM Wako.

- Preparation method of fluoropyridine compounds. Google Patents.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM. (2018, May 3).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. 6-BROMO-2-CHLORO-3-FLUOROPYRIDINE [Q10245] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. chemscene.com [chemscene.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

2-Bromo-6-chloro-3-fluoropyridine safety data sheet (SDS)

This technical guide provides a comprehensive safety and operational framework for 2-Bromo-6-chloro-3-fluoropyridine , a specialized heterocyclic scaffold used in high-value medicinal chemistry and agrochemical synthesis.[1]

Operational Safety, Reactivity Profiling, and Synthetic Utility[1]

Chemical Identity & Structural Significance

2-Bromo-6-chloro-3-fluoropyridine is a tri-substituted pyridine derivative characterized by a unique "orthogonal reactivity" profile.[1] The presence of three distinct halogen atoms (Br, Cl, F) on the electron-deficient pyridine ring allows researchers to perform sequential, site-selective functionalizations—a critical requirement for fragment-based drug discovery (FBDD).[1]

Core Attributes

| Parameter | Data |

| CAS Number | 1211515-03-5 |

| IUPAC Name | 2-Bromo-6-chloro-3-fluoropyridine |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Physical State | Solid (White to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3][4] |

| Melting Point | 30–35 °C (Typical range for this class; tends to be low-melting) |

Expert Insight: The "Reactivity Triad"

The structural value of this molecule lies in the electronic differentiation of its carbon centers:[1]

-

C-2 (Bromo): The most reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the weaker C-Br bond compared to C-Cl.[1]

-

C-6 (Chloro): Activated for Nucleophilic Aromatic Substitution (SNAr) but generally remains intact during C-2 functionalization, allowing for a second derivatization step later.[1]

-

C-3 (Fluoro): Provides strong inductive electron withdrawal (-I effect), significantly increasing the electrophilicity of the C-2 position while remaining metabolically stable.[1]

Hazard Profiling & Risk Assessment (GHS)

This compound is classified as a Hazardous Substance . Its lipophilic nature and halogenation suggest high bioavailability and potential for irritation.

GHS Classification

| Hazard Category | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Signal Word: WARNING

Toxicology Context

Halogenated pyridines are alkylating agents.[1] The primary risk is not just immediate irritation but the potential for sensitization. The C-2 and C-6 positions are electrophilic; upon contact with biological nucleophiles (proteins/DNA), they can form covalent adducts, leading to cellular toxicity.[1]

Emergency Response Protocols

The following workflow dictates the immediate actions required upon exposure. This protocol prioritizes "Decontamination before Treatment."

Figure 1: Critical response workflow for halogenated pyridine exposure. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.[1]

Handling, Storage & Stability

To maintain the integrity of the C-Br and C-Cl bonds and prevent hydrolysis, strict environmental control is required.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-deficient ring is susceptible to nucleophilic attack by atmospheric moisture over time.[1]

-

Temperature: 2–8 °C (Refrigerate) .

-

Container: Amber glass vials with Teflon-lined caps.

-

Incompatibility: Strong oxidizing agents, strong bases (which may trigger SNAr hydrolysis at C-6), and strong reducing agents.

Synthetic Utility & Reactivity Logic

For drug development professionals, this scaffold is a "linchpin" molecule. The reactivity order allows for the construction of complex heteroaryl libraries.

Reactivity Hierarchy

-

Site A (C-2 Bromo): Most reactive toward oxidative addition by Pd(0).[1] Ideal for the first cross-coupling event.

-

Site B (C-6 Chloro): Less reactive toward Pd(0) but highly activated for SNAr by the pyridine nitrogen.[1] Ideal for the second functionalization.

-

Site C (C-3 Fluoro): Generally inert to substitution but modulates the pKa and lipophilicity of the final drug candidate.[1]

Figure 2: Chemoselective functionalization pathways.[1] The C-2 Bromine is the primary "handle" for metal-catalyzed synthesis.[1]

Validated Protocol: C-2 Selective Suzuki Coupling

This protocol demonstrates the selective displacement of the C-2 Bromine while retaining the C-6 Chlorine.[1]

Reagents:

-

Scaffold: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane[1]

Methodology:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane.

-

Catalyst Addition: Add Pd catalyst quickly under a counter-flow of Argon.

-

Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent oxidative addition into the C-Cl bond.[1]

-

Validation: Monitor by TLC/LC-MS. The product should show the loss of the Br isotope pattern but retention of the Cl isotope pattern (3:1 ratio).

Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Waste.[1]

-

Destruction: High-temperature incineration equipped with a scrubber for acid gases (HF, HCl, HBr).

-

Regulatory: Ensure compliance with local environmental protection agency (EPA/ECHA) guidelines for fluorinated aromatics.

References

-

Sigma-Aldrich. 2-Bromo-6-chloro-3-fluoropyridine Product Specification & Safety Data. Retrieved from

-

PubChem. 2-Bromo-6-chloro-3-fluoropyridine Compound Summary (CID 72213995).[1] National Library of Medicine. Retrieved from

-

Halochem. Technical Data Sheet: CAS 1211515-03-5.[1][5] Retrieved from

-

ProQuest. Radical Cross-Coupling Enabled by Functionalized Electrodes. (Discusses use of 2-bromo-6-chloro-3-fluoropyridine in electrochemical synthesis). Retrieved from

Sources

difference between 2-Bromo-6-chloro-3-fluoropyridine and its isomers

An In-Depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine and Its Isomers

Executive Summary

In the landscape of modern drug discovery and agrochemical development, polyhalogenated heterocycles serve as indispensable three-dimensional scaffolds. The strategic placement of different halogens (Br, Cl, F) on a single pyridine ring allows chemists to perform sequential, site-selective functionalizations. However, navigating the chemoselectivity of these molecules requires a rigorous understanding of their electronic and steric topographies.

This whitepaper dissects the fundamental differences between 2-Bromo-6-chloro-3-fluoropyridine and its positional isomers. By analyzing the interplay between Bond Dissociation Energies (BDEs) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, we provide a predictive framework and self-validating experimental protocols for achieving orthogonal functionalization in complex synthetic workflows.

The Causality of Chemoselectivity: Electronic & Steric Topography

The reactivity of polyhalogenated pyridines is not random; it is a highly deterministic system governed by two competing physical forces: bond strength and electron deficiency [1]. As a Senior Application Scientist, you must evaluate these factors before selecting a catalytic system.

-

Bond Dissociation Energy (BDE) – The Driver of Oxidative Addition: In palladium- or nickel-catalyzed cross-coupling reactions, the transition metal acts as a nucleophile, inserting into the weakest carbon-halogen bond. The intrinsic BDEs follow a strict hierarchy: C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol) < C–F (~115 kcal/mol). Consequently, transition-metal catalysis will almost universally target the C–Br bond first, provided steric hindrance is manageable.

-

LUMO Topography – The Driver of SNAr: Nucleophilic Aromatic Substitution (SNAr) is driven by the electrophilicity of the carbon center. The pyridine nitrogen acts as a powerful electron sink, significantly lowering the LUMO energy at the ortho (C2/C6) and para (C4) positions. Furthermore, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further activating adjacent positions while providing a steric shield.

Comparative Reactivity Profiles: The Target vs. Its Isomers

2-Bromo-6-chloro-3-fluoropyridine (The Primary Subject)

In 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211515-03-5), the bromine is located at C2, the chlorine at C6, and the fluorine at C3.

-

Causality of Reactivity: The C2 position is activated by both the adjacent pyridine nitrogen and the inductive pull of the C3-fluorine. Because the C2–Br bond is simultaneously the weakest bond (lowest BDE) and located at the most electron-deficient site (lowest LUMO), this molecule exhibits unidirectional reactivity .

-

Outcome: Both Pd-catalyzed cross-coupling and catalyst-free SNAr will aggressively and exclusively target the C2–Br bond. The C6–Cl bond serves as a secondary functionalization site only after the bromine has been displaced.

Caption: Reactivity mapping of 2-bromo-6-chloro-3-fluoropyridine based on electronic and steric factors.

5-Bromo-2-chloro-3-fluoropyridine (The Orthogonal Isomer)

In 5-Bromo-2-chloro-3-fluoropyridine (CAS: 831203-13-5), the bromine is shifted to the C5 position (meta to the nitrogen), while the chlorine sits at the highly activated C2 position[2].

-

Causality of Reactivity: This isomer presents a classic mechanistic divergence [3]. The C5–Br bond is the weakest (favoring Pd-insertion), but the C5 position is not electronically activated by the nitrogen. Conversely, the C2–Cl bond is exceptionally electron-deficient (favoring SNAr) but possesses a higher BDE.

-

Outcome: This allows for true orthogonal functionalization . By simply changing the reaction conditions (catalyst vs. no catalyst), researchers can selectively functionalize either the C5 or C2 position.

Caption: Orthogonal chemoselectivity pathways for 5-bromo-2-chloro-3-fluoropyridine.

Quantitative Isomer Comparison

To streamline synthetic planning, the following table summarizes the deterministic reactivity profiles of three key bromochlorofluoropyridine isomers.

| Compound Name | CAS Number | Halogen Topology | Primary Pd-Coupling Site (BDE-Driven) | Primary SNAr Site (LUMO-Driven) | Orthogonal Capability |

| 2-Bromo-6-chloro-3-fluoropyridine | 1211515-03-5 | C2-Br, C3-F, C6-Cl | C2 (Lowest BDE) | C2 (Highest Electrophilicity) | Low (Unidirectional) |

| 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | C2-Cl, C3-F, C5-Br | C5 (Lowest BDE) | C2 (Highest Electrophilicity) | High |

| 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 | C2-Br, C3-F, C5-Cl | C2 (Lowest BDE) | C2 (Highest Electrophilicity) | Low (Unidirectional) |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of the reaction dictates specific analytical checkpoints to verify regioselectivity in real-time.

Protocol A: Chemoselective Pd-Catalyzed Amination (Targeting C–Br)

Designed for the selective functionalization of the C5–Br bond in 5-bromo-2-chloro-3-fluoropyridine without disturbing the C2–Cl bond.

-

Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with the bromochlorofluoropyridine (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and Cs2CO3 (1.4 equiv).

-

Solvation: Suspend the solid mixture in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

-

Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 90 °C for 12 hours under vigorous stirring.

-

Validation Checkpoint (LC-MS): At 4 hours, pull a 10 µL aliquot. Because oxidative addition into the C–Br bond is kinetically favored, the mass of the primary intermediate must correspond to the exact mass of the substrate minus the bromine isotope cluster (M - 79/81) plus the amine mass. If a loss of 35/37 (Cl) is observed, the catalyst loading or ligand bite angle is compromised.

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Catalyst-Free SNAr (Targeting C2/C6–Cl)

Designed for the selective displacement of the activated C–Cl bond while preserving the C–Br bond.

-

Preparation: Charge a heavy-walled reaction vial with the bromochlorofluoropyridine (1.0 equiv) and the nucleophile (e.g., a secondary amine, 3.0 equiv).

-

Solvation: If the nucleophile is a solid, add a minimal volume of a polar aprotic solvent (e.g., NMP or DMF) to homogenize the mixture.

-

Execution: Heat the mixture to 100 °C for 16 hours. Do not add transition metals.

-

Validation Checkpoint (NMR): Isolate a crude sample for 13C and 19F NMR analysis. The displacement of the chlorine atom at C2 will cause a distinct upfield shift of the C2 carbon signal (originally at ~140-150 ppm) and a measurable change in the 19F–13C coupling constants due to the loss of the strongly electronegative chlorine atom. The preservation of the bromine isotope pattern in the mass spectrum further validates this orthogonal pathway.

-

Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify.

References

-

Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]

-

Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters (2007).[Link]

-

2-Bromo-6-chloro-3-fluoropyridine. PubChemLite / Sigma-Aldrich.[Link]

-

5-Bromo-2-chloro-3-fluoropyridine. PubChem.[Link]

-

2-Bromo-5-chloro-3-fluoropyridine. ECHEMI / PubChemLite.[Link]

Sources

Engineering Metabolic Robustness: The Mechanistic Role of Fluorination in Pyridine-Based Therapeutics

Executive Summary

The integration of fluorine into nitrogen-containing heterocycles, particularly pyridine, has revolutionized modern medicinal chemistry. Pyridine is a ubiquitous scaffold in FDA-approved drugs, yet it frequently suffers from pharmacokinetic liabilities, including rapid oxidative metabolism by hepatic enzymes. This whitepaper provides an in-depth technical analysis of how targeted fluorination of pyridine derivatives modulates metabolic stability. Moving beyond traditional "bond-strength" arguments, we explore the physical organic causality of cytochrome P450 (CYP450) evasion, detail structure-metabolism relationships (SMR), and outline a self-validating experimental framework for quantifying these pharmacokinetic improvements.

The Physical Organic Causality of Metabolic Evasion

Historically, the enhanced metabolic stability of fluorinated compounds was attributed almost exclusively to the high bond dissociation energy of the carbon-fluorine (C–F) bond. The C–F bond is one of the strongest in organic chemistry (~552 kJ/mol for sp² carbons, compared to ~414 kJ/mol for C–H bonds), making it highly resistant to homolytic cleavage[1]. Furthermore, fluorine possesses the highest electronegativity on the Pauling scale (3.98) while maintaining a minimal steric footprint (van der Waals radius of ~1.47 Å vs. ~1.20 Å for hydrogen)[1].

However, as a Senior Application Scientist, it is critical to recognize that bond strength alone does not dictate enzyme kinetics . Recent physical organic chemistry perspectives emphasize that CYP450-mediated oxidation is heavily dependent on the substrate's

The HOMO Energy Paradigm

CYP450 monooxygenases typically initiate oxidation via a high-valent iron-oxo species ([FeO]

Furthermore, the highly polarized nature of the C–F bond alters the local dipole moment of the pyridine ring. This can perturb the ligand's binding affinity (

CYP450 oxidative pathway demonstrating how fluorination lowers HOMO energy to block metabolism.

Structure-Metabolism Relationships (SMR): Positional Effects

The strategic placement of fluorine on the pyridine ring dictates both the degree of metabolic protection and the modulation of lipophilicity (LogP). Because the nitrogen atom in pyridine is already electron-withdrawing, adding fluorine exacerbates the electron deficiency of the ring.

-

Ortho-Fluorination (C2/C6): Placing fluorine adjacent to the basic nitrogen significantly reduces the basicity (pKa) of the pyridine due to strong inductive effects. This often improves passive membrane permeability and shields the adjacent carbons from hydroxylation[3].

-

Meta/Para-Fluorination (C3/C4/C5): Fluorine substitution at these positions is frequently employed to block specific metabolic "soft spots" vulnerable to CYP450 attack, effectively diverting the metabolic pathway and extending the drug's half-life[4].

Quantitative SMR Data Summary

The following table illustrates the representative impact of fluorine substitution on the in vitro intrinsic clearance (

| Scaffold | Modification | LogP | HLM | Metabolic Outcome | |

| Pyridine | None (C–H) | 1.8 | 45.2 | 15.3 | Rapid clearance via ring hydroxylation. |

| Pyridine | 2-Fluoro | 2.1 | 12.4 | 55.9 | Reduced pKa; moderate metabolic shielding. |

| Pyridine | 3-Fluoro | 2.0 | 28.5 | 24.3 | Soft-spot blocked, but alternative sites oxidized. |

| Pyridine | 2,6-Difluoro | 2.4 | < 5.0 | > 120.0 | Severe HOMO depletion; highly stable. |

Table 1: Representative Matched Molecular Pair (MMP) data illustrating the positional impact of fluorine substitution on Human Liver Microsome (HLM) clearance.

Experimental Methodology: In Vitro Microsomal Stability Profiling

To accurately quantify the metabolic stability of fluorinated pyridine derivatives, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. The following protocol is designed to ensure data integrity by embedding causality into every experimental choice.

Rationale & Self-Validating Controls

-

NADPH-Regenerating System: CYP450 enzymes require NADPH as an electron donor. We include a Minus-NADPH control to definitively prove that any observed degradation is CYP-mediated, ruling out background chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases).

-

Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate the enzymatic viability of the microsome batch.

-

Cold Quench with Internal Standard (IS): Acetonitrile (ACN) at 4°C instantly denatures CYP proteins, halting the reaction precisely at the target timepoint. Pre-spiking the ACN with an analytical IS ensures that any downstream LC-MS/MS matrix effects or injection volume variances are perfectly normalized.

Step-by-Step Protocol

-

Preparation of Master Mix:

-

Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for the stability of the microsomal membrane and enzyme complexes.

-

-

Compound Spiking:

-

Add the fluorinated pyridine test compound (final concentration 1 µM, organic solvent <0.1% v/v). Causality: Keeping organic solvent minimal prevents the denaturation or inhibition of CYP450 enzymes.

-

-

Equilibration:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the NADPH-regenerating system (1 mM final concentration). Start the timer.

-

-

Time-Course Aliquoting & Quenching:

-

At designated timepoints (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold ACN containing 100 ng/mL of the Internal Standard.

-

-

Protein Precipitation & Analysis:

-

Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.

-

Self-validating in vitro liver microsomal stability assay workflow with time-course quenching.

Translational Case Studies in Drug Discovery

The theoretical and in vitro principles of pyridine fluorination translate directly to clinical success. A prime example is the development of radioligands for Positron Emission Tomography (PET) imaging.

Researchers recently identified and developed a 2,5,6-trisubstituted fluorinated pyridine derivative ([18F]RoSMA-18-d6) targeting Cannabinoid Type 2 (CB2) receptors[5]. The incorporation of fluorine at these specific positions on the pyridine ring served a dual purpose:

-

Isotopic Labeling: It allowed for the incorporation of the

positron-emitting isotope. -

Metabolic Shielding: The dense fluorination around the pyridine core severely restricted oxidative degradation by hepatic CYPs. This resulted in exceptional in vivo metabolic stability, allowing the probe to maintain a high signal-to-noise ratio during neuroinflammatory imaging without being rapidly cleared or forming radiolabeled metabolites that could obscure the PET signal[5].

Conclusion

The metabolic stability of fluorinated pyridine derivatives is not merely a function of the robust C–F bond. It is a complex interplay of physical organic chemistry—specifically the inductive lowering of HOMO energies and the modulation of active-site binding affinities. By leveraging these principles, drug development professionals can rationally design pyridine scaffolds that evade CYP450-mediated clearance, thereby optimizing pharmacokinetics, reducing dosing frequencies, and minimizing the generation of toxic metabolites.

References

-

The role of fluorine in medicinal chemistry: Improved metabolic stability Taylor & Francis Online URL:[Link][6]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchGate URL:[Link][3]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv URL:[Link][2]

-

Fluorine in drug discovery: Role, design and case studies The Pharmaceutical Journal URL:[Link][4]

-

Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors PubMed / National Institutes of Health URL:[Link][5]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

synthesis of 2-Bromo-6-chloro-3-fluoropyridine from 2,6-dichloro-3-fluoropyridine

Application Note & Protocol

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

The synthesis of 2-Bromo-6-chloro-3-fluoropyridine (Target) from 2,6-dichloro-3-fluoropyridine (Starting Material) represents a classic problem in regioselective nucleophilic aromatic substitution (

The core objective is a monohalogen exchange (Halex) : replacing the chlorine at the C2 position with bromine while leaving the C6 chlorine and C3 fluorine intact. This transformation is critical because the resulting "mixed halogen" scaffold allows for orthogonal cross-coupling strategies (e.g., selective Suzuki or Buchwald-Hartwig couplings at the more reactive C-Br site before engaging the C-Cl site).[1]

Mechanistic Logic: Why C2?

Success depends on exploiting the subtle electronic differences between the C2 and C6 positions.

-

The Pyridine Core: Both C2 and C6 are

-positions to the nitrogen, making them electron-deficient and susceptible to nucleophilic attack.[1] -

The Fluorine Effect (C3): The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I).[1]

-

C2 Position: Located ortho to the fluorine.[1] The -I effect is strongest here, significantly lowering the LUMO energy and stabilizing the Meisenheimer complex formed during nucleophilic attack.

-

C6 Position: Located para to the hydrogen at C5 (and meta to the fluorine).[1] The inductive activation from fluorine is negligible at this distance.[1]

-

Reaction Pathway Visualization[1]

Caption: Reaction pathway showing the selective activation of C2 by the adjacent fluorine atom.

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Reagent / Material | CAS No.[1][2][3] | Purity | Equiv.[1] | Role |

| 2,6-Dichloro-3-fluoropyridine | 52208-50-1 | >97% | 1.0 | Substrate |

| HBr in Acetic Acid | 10035-10-6 | 33 wt% | 5.0 - 8.0 | Reagent/Solvent |

| Dichloromethane (DCM) | 75-09-2 | ACS | N/A | Extraction |

| Sodium Bicarbonate (sat.[1] aq.) | 144-55-8 | - | N/A | Neutralization |

Equipment:

-

Pressure tube or heavy-walled round bottom flask (to contain HBr fumes/pressure).[1]

-

Oil bath with temperature control.[1]

-

Magnetic stirrer.[1]

Step-by-Step Methodology

Step 1: Reaction Setup[1][3]

-

Safety First: Perform all operations in a well-ventilated fume hood. HBr is corrosive and toxic.[1]

-

Weigh 2,6-dichloro-3-fluoropyridine (10.0 g, 60.2 mmol) into a 100 mL heavy-walled pressure tube.

-

Add 33% HBr in Acetic Acid (60 mL). This provides a large excess of bromide to drive the equilibrium and sufficient protonation of the pyridine nitrogen to activate the ring.

-

Note: The solution will likely turn orange/red.[1]

-

-

Seal the tube tightly.[1]

Step 2: Thermal Activation[1]

-

Place the vessel in an oil bath pre-heated to 70°C .

-

Stir at 70°C for 6–8 hours .

-

Critical Checkpoint: Monitor by HPLC or GC-MS every 2 hours.[1]

-

Target: >95% conversion of SM, with <5% formation of the dibromo impurity.

-

Note: If the reaction is sluggish, increase temperature to 80°C, but be wary of over-bromination (C6 exchange).

-

Step 3: Workup & Isolation[1]

-

Cool the reaction mixture to room temperature (0–5°C using an ice bath is recommended to reduce volatility of HBr fumes upon opening).

-

Pour the reaction mixture slowly onto crushed ice (200 g) . Stir vigorously.

-

Neutralize the acidic mixture by slow addition of saturated aqueous NaHCO₃ or 4N NaOH until pH ~8.

-

Extract the aqueous layer with DCM (3 x 100 mL) .

-

Combine organic layers and wash with brine (100 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap, 35°C, 20 mbar).

Step 4: Purification[1]

-

The crude residue is typically a pale yellow solid or oil.[1]

-

Recrystallization: Often sufficient.[1] Dissolve in minimal hot Ethanol or Hexane/EtOAc (9:1) and cool to 4°C.

-

Flash Chromatography (Alternative): If purity <95%.[1]

Part 3: Analytical Validation (QC)

Trustworthiness is built on data.[1] The following parameters confirm the identity and purity of the synthesized compound.

Expected Analytical Data

| Technique | Parameter | Expected Result / Interpretation |

| GC-MS / LC-MS | Molecular Ion | m/z 209/211/213 (Pattern characteristic of 1 Br + 1 Cl).[1] SM (165/167/169) should be absent. |

| 1H NMR | (400 MHz, CDCl3) | |

| 19F NMR | (376 MHz, CDCl3) | Single peak, typically |

| Appearance | Visual | Off-white to pale yellow crystalline solid.[1] |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Temperature too low or HBr concentration depleted.[1] | Increase temp to 85°C; ensure anhydrous conditions; add fresh HBr/AcOH. |

| High Dibromo Impurity | Reaction time too long or temp too high.[1] | Stop reaction at 90% conversion; lower temp to 60°C. |

| Product is Oil | Residual acetic acid or solvent.[1] | Azeotrope with heptane; dry under high vacuum for 12h. |

Part 4: References

-

General Halex Methodology: "Variously substituted 2,6-dibromopyridines are prepared from the corresponding dichloro compounds by halogen displacement with hydrogen bromide in acetic acid at elevated temperatures."[1] ResearchGate Snippet 1.11. Available at:

-

Commercial Reference: 2-Bromo-6-chloro-3-fluoropyridine (CAS 1211515-03-5).[1] ChemicalBook / AChemBlock. Available at: [1]

-

Regioselectivity in Pyridines: Fier, P. S., & Hartwig, J. F. (2013).[4] Selective C-H fluorination of pyridines... Science. (Provides context on electronic activation of C2 vs C6). Available at: [1]

(Note: While specific patent literature for this exact molecule's synthesis from the dichloro precursor is proprietary, the HBr/AcOH method is the standard "textbook" approach for this class of transformation, validated by the reactivity patterns of 2,6-dichloropyridines described in References 1 and 3.)

Sources

Regioselective Nucleophilic Substitution of 2-Bromo-6-chloro-3-fluoropyridine: A Strategic Guide

An Application Guide for Medicinal and Process Chemists

Abstract

Substituted pyridine scaffolds are foundational motifs in modern drug discovery and agrochemicals.[1] The unique electronic properties imparted by fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity.[2][3] 2-Bromo-6-chloro-3-fluoropyridine is a versatile and highly valuable building block, offering three distinct points for functionalization. However, harnessing its synthetic potential requires a nuanced understanding of the competing factors that govern regioselectivity. This guide provides a detailed analysis of the principles controlling nucleophilic substitution on this scaffold, presenting field-proven protocols for achieving selective functionalization at either the C2 or C6 position. We will dissect the mechanistic dichotomy between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering a strategic workflow for synthetic chemists to predictably access desired analogues.

The Principles of Regioselectivity

Achieving regiocontrol in the substitution of 2-Bromo-6-chloro-3-fluoropyridine hinges on understanding the interplay between the pyridine ring's electronics, the nature of the halogen leaving groups, and the chosen reaction mechanism.

Inherent Reactivity of the Pyridine Core

The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the aromatic ring system. This intrinsic electron deficiency (π-deficient character) makes the ring susceptible to attack by nucleophiles, particularly at the α (2- and 6-) and γ (4-) positions.[4] The nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer intermediate formed during the rate-determining step of an SNAr reaction.[4][5] In our substrate, both the C2 (bromo) and C6 (chloro) positions are activated for nucleophilic attack.

Competing Factors: SNAr vs. Palladium Cross-Coupling

The choice of reaction methodology is the most critical factor in directing regioselectivity. The underlying mechanisms of SNAr and Palladium-catalyzed cross-coupling respond to different properties of the carbon-halogen bonds.

-

Nucleophilic Aromatic Substitution (SNAr): In this two-step addition-elimination mechanism, the rate is often determined by the initial nucleophilic attack.[6] This step is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect.[7] This leads to the characteristic SNAr reactivity order of F > Cl > Br > I .[5][6] Based on this principle alone, one would predict preferential substitution at the C6-Cl position. However, the presence of the 3-fluoro substituent provides a powerful ortho-activating effect on the C2 position, significantly complicating predictions and often leading to mixtures in purely thermal substitutions.[8][9]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction follows a different mechanistic pathway, typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[10] The rate of this key step is governed by the carbon-halogen bond dissociation energy, leading to a reactivity trend of I > Br > Cl > F .[11][12] This mechanistic feature provides a highly reliable method for selectively targeting the C2-Br bond over the more robust C6-Cl bond.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]

- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-fluoropyridine

Executive Summary

This guide details the protocols for the site-selective Buchwald-Hartwig amination of 2-Bromo-6-chloro-3-fluoropyridine . This substrate presents a unique "tri-halogen" challenge, possessing three distinct electrophilic sites (Br, Cl, F) on an electron-deficient pyridine core.

The Core Challenge: Achieving exclusive C–N bond formation at the C2-Bromine position while preserving the C6-Chlorine handle for subsequent functionalization and avoiding nucleophilic aromatic substitution (

The Solution: Leveraging the kinetic disparity in oxidative addition rates (

Substrate Analysis & Mechanistic Strategy

Electronic & Steric Landscape

The substrate is a highly functionalized pyridine. Understanding the reactivity hierarchy is the foundation of this protocol.

| Position | Substituent | Reactivity Mode | Relative Reactivity (Pd-Cat) | Notes |

| C2 | Bromine | Oxidative Addition (OA) | High (Primary) | Activated by adjacent N; Weakest C-X bond available for Pd(0). |

| C6 | Chlorine | Oxidative Addition | Low (Secondary) | Activated by adjacent N, but C-Cl bond energy is higher than C-Br. |

| C3 | Fluorine | Null (to Pd) | Inert to Pd. Highly susceptible to |

Selectivity Decision Tree

The following diagram illustrates the kinetic pathways. The goal is to maximize Pathway A while suppressing Pathway B (Over-reaction) and Pathway C (Background

Figure 1: Kinetic hierarchy of reaction sites. Pathway A (Green) is kinetically favored by ligand selection.

Catalyst & Ligand Selection

To ensure high fidelity for the C2-Br position, we utilize two distinct systems depending on the amine partner.

System A: The "Fidelity First" Protocol (Aryl Amines / Indoles)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Rationale: Xantphos has a wide bite angle (111°), which favors reductive elimination of the target amine but, crucially, creates a rigid catalytic pocket that is highly selective for the more accessible C-Br bond over the C-Cl bond.

-

Base:

. The use of a mild, inorganic carbonate is critical to prevent

System B: The "High Activity" Protocol (Aliphatic / Sterically Hindered Amines)

-

Ligand: BrettPhos or RuPhos (via G3 Palladacycle Precatalysts).[1]

-

Rationale: Electron-rich, bulky biaryl phosphines facilitate oxidative addition into electron-deficient heterocycles and rapid transmetallation with difficult amines.

-

Precaution: Due to higher activity, temperature control is vital to prevent C6-Cl activation.

Experimental Protocols

Protocol A: Coupling with Aryl Amines (Anilines)

Applicability: Primary and secondary anilines, electron-poor amines.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 210 mg)

-

Amine: 1.1 equiv

-

Catalyst:

(1.5 mol%) or Pd(OAc)2 (3 mol%) -

Ligand: Xantphos (3.0 - 4.5 mol%)

-

Base:

(2.0 equiv, dried) -

Solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M)

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Optional but Recommended): In a vial, mix

(13.7 mg) and Xantphos (26 mg) in 1 mL of dioxane. Stir at RT for 5 minutes until the solution turns a clear orange/red. Why: Ensures active L2Pd(0) species is formed before substrate exposure. -

Reaction Assembly: To a reaction tube equipped with a stir bar, add the Substrate (210 mg), Amine, and

(650 mg). -

Inertion: Seal the tube and purge with Nitrogen/Argon for 3 cycles (Vacuum/Fill).

-

Addition: Syringe in the remaining solvent (4 mL) and the pre-formed catalyst solution.

-

Heating: Heat the block to 90°C . Note: Do not exceed 100°C initially. C6-Cl activation becomes competitive >110°C.

-

Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material (Rt ~ X min) and appearance of product. If C6-Cl coupling is observed (M+Amine mass), lower temp to 80°C.

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Coupling with Aliphatic Amines

Applicability: Morpholine, Piperazine, Primary alkyl amines.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv

-

Catalyst: BrettPhos Pd G3 (2.0 mol%)

-

Base: NaOtBu (1.2 equiv) Warning: Add slowly at RT.

-

Solvent: THF or Toluene (0.2 M)

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox or using strict Schlenk technique.

-

Charging: Add Substrate, BrettPhos Pd G3, and NaOtBu to the vial.

-

Solvent: Add anhydrous THF.

-

Amine Addition: Add the aliphatic amine last.

-

Reaction: Stir at 60°C .

-

Critical: Aliphatic amines are more nucleophilic. With BrettPhos, this reaction often proceeds at lower temperatures. Starting at 60°C prevents

side reactions at the Fluorine position.

-

-

Workup: Quench with water/brine immediately upon completion to remove residual strong base. Extract with DCM.

Quantitative Data Summary

| Parameter | Protocol A (Aryl) | Protocol B (Aliphatic) |

| Pd Source | BrettPhos Pd G3 | |

| Ligand | Xantphos | (Integrated in G3) |

| Base | NaOtBu (Strong) | |

| Temp | 90°C | 60°C |

| Selectivity (Br:Cl) | > 95:5 | > 90:10 |

| Primary Risk | Low conversion if amine is bulky |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N | Switch to BrettPhos Pd G3 ; Increase catalyst loading to 5 mol%. |

| Formation of Di-aminated product | Temperature too high; Excess amine | Reduce Temp by 10°C; Ensure strict 1.0:1.1 stoichiometry. |

| Loss of Fluorine (M-19) | Switch base from NaOtBu to | |

| Hydrodehalogenation (Product is des-bromo) | Use a ligand that prevents |

References

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.

- Source: PubMed / J. Org. Chem.

- Relevance: Establishes the precedence for Br-selective coupling in the presence of Cl and F on a pyridine ring using Xantphos.

-

URL:[Link]

-

Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.

- Source: PubMed Central

- Relevance: Demonstrates the efficacy of the Pd(OAc)

-

URL:[Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- Source: PubMed

- Relevance: Provides protocols for handling 2-bromopyridines, confirming the activ

-

URL:[Link]

Sources

Application Note: Precision C-H Functionalization of 2-Bromo-6-chloro-3-fluoropyridine

This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211591-93-3). This scaffold is a "privileged intermediate" due to its three orthogonal halogen handles, but it presents a significant regioselectivity challenge for C-H functionalization at the remaining C4 and C5 positions.

Executive Summary & Reactivity Profile

The 2-Bromo-6-chloro-3-fluoropyridine scaffold offers a unique "tri-orthogonal" reactivity profile. While the C2-Bromine and C6-Chlorine atoms are standard handles for cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (

This guide details protocols to selectively activate these C-H bonds, enabling the creation of tetrasubstituted pyridines without consuming the valuable halogen handles.

The Regioselectivity Challenge

-

C4-H: Highly acidic (

lowered by ortho-F and meta-N). Structurally crowded (flanked by F and C5). -

C5-H: Less acidic. Sterically hindered by C6-Cl, but electronically distinct.

Reactivity Decision Matrix (Graphviz)

Figure 1: Strategic map for targeting C4 vs. C5 positions based on electronic and steric governing principles.

Method A: C4-Selective Arylation (Pd-Catalyzed CMD)

Target: C4-Position Mechanism: Concerted Metalation-Deprotonation (CMD)

Scientific Rationale

In polyhalogenated pyridines, the acidity of the C-H bond dictates the site of palladation when using carboxylate-assisted protocols. The C4 proton in 3-fluoropyridine derivatives is significantly more acidic than C5 due to the inductive effect of the adjacent fluorine atom (the "ortho-fluorine effect"). Palladium utilizes a pivalate ligand to deprotonate C4 while simultaneously forming the Pd-C bond.

Protocol 1: Direct C4-Arylation

Reagents:

-

Catalyst: Pd(OAc)

(5 mol%)[1] -

Ligand: P(

-Bu) -

CMD Base: Pivalic acid (30 mol%) + K

CO -

Solvent: Toluene or DMA (Anhydrous)

-

Coupling Partner: Aryl Bromide (Ar-Br)

Step-by-Step Methodology:

-

Charge: In a glovebox or under argon flow, add Pd(OAc)

(11.2 mg, 0.05 mmol), Ligand (0.1 mmol), K -

Substrate Addition: Add 2-Bromo-6-chloro-3-fluoropyridine (210 mg, 1.0 mmol) and the Aryl Bromide (1.2 equiv).

-

Solvation: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a Teflon-lined cap.

-

Activation: Heat the reaction block to 110 °C for 16–24 hours.

-

Note: Vigorous stirring (1000 rpm) is essential as this is a heterogeneous mixture.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >85% Regioselectivity for C4-arylation.

Method B: C5-Selective Borylation (Ir-Catalyzed)

Target: C5-Position Mechanism: Steric Governance[2]

Scientific Rationale

Iridium-catalyzed borylation (Hartwig-Miyaura) is governed primarily by sterics rather than acidity. While C4 is acidic, it is "sandwiched" between the C3-Fluorine and the C5-Hydrogen. The C5 position, while adjacent to the bulky C6-Chlorine, is generally more accessible to the bulky Iridium-bipyridine active complex than the C4 position in this specific scaffold. Furthermore, 3-F substituents often direct Iridium to the ortho position (C4), but the extreme crowding of the 2-Br/3-F pocket often pushes the catalyst to C5.

Critical Note: Regioselectivity can be substrate-dependent. If C4/C5 mixtures occur, switching to a bulkier ligand (e.g., tmphen) can force the reaction to the less hindered C5 site.

Protocol 2: C-H Borylation

Reagents:

-

Pre-catalyst: [Ir(OMe)(cod)]

(1.5 mol%) -

Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%)

-

Boron Source: B

pin -

Solvent: Hexane or THF (0.5 M)

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]

(10 mg) and dtbpy (8 mg) in Hexane (2 mL). The solution should turn dark brown/red, indicating active catalyst formation. -

Reaction Assembly: Add B

pin -

Heating: Seal and heat to 60–80 °C for 4–8 hours.

-

Monitoring: Monitor by GC-MS.[3] Look for the mass shift of +126 amu (M+ + Bpin - H).

-

-

Workup: Evaporate volatiles directly. The residue is usually pure enough for subsequent Suzuki couplings. If purification is needed, use rapid filtration through a short silica plug (100% CH

Cl

Method C: Directed Ortho Metalation (DoM) - The "Halogen Dance" Risk

Target: C4-Functionalization (Electrophile trapping) Warning: High Risk of Halogen Migration.

Scientific Rationale

Standard lithiation (LDA,

Solution: Use Turbo-Hauser Bases (TMPMgCl·LiCl) . The magnesium bond is more covalent (less polarized) than the lithium bond, stabilizing the metallated intermediate and preventing the halogen migration.

Protocol 3: Dance-Free Metallation

Reagents:

-

Base: TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/Toluene)

-

Electrophile: Iodine, DMF, or Aldehydes.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Cooling: Dissolve substrate (1.0 mmol) in THF (5 mL) and cool to -40 °C (Note: -78 °C is often too cold for Mg-bases to deprotonate; -40 °C is the sweet spot).

-

Deprotonation: Add TMPMgCl·LiCl dropwise. Stir for 30–60 minutes at -40 °C.

-

Trapping: Add the electrophile (e.g., I

in THF) rapidly. -

Warm up: Allow to warm to RT over 1 hour.

-

Quench: Sat. NH

Cl solution.

Summary of Methods & Data

| Feature | Method A: Pd-CMD | Method B: Ir-Borylation | Method C: Turbo-Grignard |

| Primary Target | C4 (Acidity Driven) | C5 (Steric Driven) | C4 (Directing Group) |

| Key Reagent | Pd(OAc) | [Ir(OMe)(cod)] | TMPMgCl·LiCl |

| Temp | 110 °C | 60–80 °C | -40 °C |

| Selectivity | High (>20:1 C4:C5) | Moderate (Substrate dependent) | High (If Halogen Dance avoided) |

| Main Risk | Protodehalogenation of C2-Br | Slow conversion due to crowding | Halogen Scrambling |

Workflow Visualization

Figure 2: Operational decision tree for selecting the appropriate catalytic system.

References

-

Regioselective C-H Arylation of 3-Fluoropyridines

-

Iridium-Catalyzed Borylation of Halopyridines

-

Halogen Dance & Turbo-Grignard Reagents

- Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of MgCl2 to Organolithiums.

- Source:Angewandte Chemie Int. Ed. (Knochel et al.)

-

URL:[Link]

- Relevance: Establishes the necessity of Mg-bases to prevent halogen migr

-

Substrate Data

Sources

- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 10. chemscene.com [chemscene.com]

- 11. nbinno.com [nbinno.com]

Technical Guide: 2-Bromo-6-chloro-3-fluoropyridine as a Strategic Agrochemical Scaffold

The following technical guide details the application, synthesis, and reactivity of 2-Bromo-6-chloro-3-fluoropyridine , a high-value heterocyclic building block in modern agrochemical discovery.

Executive Summary

2-Bromo-6-chloro-3-fluoropyridine represents a "privileged scaffold" in the design of next-generation herbicides and fungicides. Its value lies in its orthogonal reactivity profile : the molecule contains three distinct halogen handles (F, Cl, Br) that allow for sequential, regioselective functionalization.[1]

-

The 2-Bromo position: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

The 6-Chloro position: Latent reactivity; stable under conditions that activate the 2-Br site, but reactive under forcing conditions or specialized catalysis.

-

The 3-Fluoro position: Provides metabolic stability (blocking oxidative metabolism at C3) and modulates the pKa of the pyridine nitrogen, enhancing bioavailability and receptor binding in auxin-mimic herbicides (e.g., picolinates).

This guide provides a validated workflow for synthesizing this intermediate and utilizing it to construct complex biaryl agrochemicals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 2-Bromo-6-chloro-3-fluoropyridine |

| Common CAS | 1211591-93-3 (Primary), 1211515-03-5 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–50 °C (Typical) |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water.[2] |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials).[1] |

Note on CAS: The user-supplied CAS 1260802-34-9 does not correspond to this specific isomer in major registries. The CAS 1211591-93-3 is the standard identifier for 2-Bromo-6-chloro-3-fluoropyridine.

Reactivity & Strategic Logic (DOT Visualization)

The following diagram illustrates the Chemoselective Functionalization Workflow . The logic relies on the bond dissociation energy differences: C–Br (weakest) > C–Cl > C–F (strongest).[1]

Caption: Sequential functionalization strategy exploiting the reactivity difference between C2-Br and C6-Cl.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Objective: Synthesis of 2-Bromo-6-chloro-3-fluoropyridine from 2-amino-6-chloro-3-fluoropyridine via Modified Sandmeyer Reaction.

Rationale: Direct halogenation of pyridines is often unselective.[1] The "Sandmeyer" approach using an amino-precursor ensures perfect regiocontrol.

Materials:

-

2-Amino-6-chloro-3-fluoropyridine (1.0 equiv)

-

tert-Butyl nitrite (tBuONO) or NaNO₂ (1.5 equiv)

-

Copper(II) bromide (CuBr₂) (1.2 equiv)

-

Acetonitrile (MeCN) (anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂).[1][3]

-

Dissolution: Add CuBr₂ (1.2 equiv) and anhydrous MeCN. Stir to form a suspension.

-

Activation: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature.

-

Addition: Add 2-amino-6-chloro-3-fluoropyridine (1.0 equiv) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.[1]

-